molecular formula C11H23ClN2O2 B1417366 tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride CAS No. 2173992-06-6

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride

Cat. No.: B1417366
CAS No.: 2173992-06-6
M. Wt: 250.76 g/mol
InChI Key: BEQOVTDTBMZGKE-UHFFFAOYSA-N
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Description

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride is a chemical compound with the molecular formula C11H23ClN2O2. It is commonly used in various scientific research applications due to its unique chemical properties and reactivity .

Preparation Methods

The synthesis of tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-methylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: Research involving this compound includes drug development and pharmacological studies.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and application potential .

Properties

IUPAC Name

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-11(4)5-6-12-7-11;/h12H,5-8H2,1-4H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQOVTDTBMZGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)CNC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173992-06-6
Record name Carbamic acid, N-[(3-methyl-3-pyrrolidinyl)methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173992-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride
Reactant of Route 2
tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride
Reactant of Route 3
tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride
Reactant of Route 4
tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride
Reactant of Route 5
tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride
Reactant of Route 6
tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride

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